2,2',3,3',4,5',6'-Heptachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.323 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl consists of two phenyl rings with seven chlorine atoms attached at various positions . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl include a molecular weight of 395.323 and a molecular formula of C12H3Cl7 . Additional properties such as melting point, boiling point, density, refractive index, flash point, storage temperature, solubility in various solvents, and water solubility are provided .Scientific Research Applications
Environmental Degradation
Anaerobic microorganisms in methanogenic pond sediment can metabolize polychlorinated biphenyls (PCBs) like 2,3,5,6-tetrachlorobiphenyl through reductive ortho and meta dechlorination processes. This process results in the formation of less chlorinated biphenyls, indicating a potential pathway for the environmental degradation of PCBs including heptachlorobiphenyl derivatives (Van Dort & Bedard, 1991).
Chemical Nomenclature
A novel shorthand numbering system proposed for chlorobiphenyls, utilizing base 16 (Hex) for an abbreviated designation, facilitates the categorization and identification of complex PCB congeners like 2,2',3,3',4,5',6'-Heptachlorobiphenyl. This system enhances the clarity in scientific communication and research involving diverse PCB structures (Zitko, 1983).
Solubility in Supercritical Fluids
The solubility of PCB congeners, including 2,2',3,3',4,5',6'-Heptachlorobiphenyl, in supercritical fluids such as carbon dioxide and carbon dioxide modified by n-butane and methanol, has been explored. This research provides insight into the potential for using supercritical fluids in the extraction and remediation of PCB-contaminated environments (Anitescu & Tavlarides, 1999).
Metabolic Fate and Hydroxylation
Research into the metabolic fate of dichlorobiphenyl, a simpler analog of heptachlorobiphenyl, suggests the formation of dihydroxylated metabolites, hinting at similar metabolic pathways for more highly chlorinated congeners. Understanding these pathways is crucial for assessing the bioaccumulation and toxicity of PCBs, including heptachlorobiphenyl derivatives (Dhakal, Parkin, & Lehmler, 2019).
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,4-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)12(5)19)8-10(17)6(14)3-7(15)11(8)18/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYNJAHPUASHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074164 | |
Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
CAS RN |
52663-70-4 | |
Record name | PCB 177 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5',6'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEE72YP9XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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